![molecular formula C21H21AuClP+ B12345635 Gold, chloro[tris(4-methylphenyl)phosphine]-](/img/structure/B12345635.png)
Gold, chloro[tris(4-methylphenyl)phosphine]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold, chloro[tris(4-methylphenyl)phosphine]- is a chemical compound with the molecular formula C21H20AuClP. It is also known as chloro[tri(p-tolyl)phosphine]gold(I). This compound is a gold complex where gold is coordinated with a chlorine atom and three 4-methylphenyl (p-tolyl) groups attached to a phosphine ligand. It is commonly used in various chemical reactions and research applications due to its unique properties.
Vorbereitungsmethoden
Gold, chloro[tris(4-methylphenyl)phosphine]- can be synthesized through several methods. One common synthetic route involves the reaction of gold chloride (AuCl) with tris(4-methylphenyl)phosphine in an appropriate solvent. The reaction is typically carried out under inert conditions to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Gold, chloro[tris(4-methylphenyl)phosphine]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the chlorine or phosphine ligands are replaced by other ligands.
Oxidation and Reduction Reactions: The gold center can undergo oxidation or reduction, leading to changes in its oxidation state and coordination environment.
Catalytic Reactions: This compound is often used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include halide abstraction agents, reducing agents, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Gold, chloro[tris(4-methylphenyl)phosphine]- has a wide range of scientific research applications, including:
Biology: Research studies have explored its potential use in biological systems, particularly in the development of gold-based drugs and therapeutic agents.
Medicine: The compound’s unique properties make it a candidate for the development of new pharmaceuticals and diagnostic agents.
Wirkmechanismus
The mechanism by which gold, chloro[tris(4-methylphenyl)phosphine]- exerts its effects involves the coordination of the gold center with various substrates. The gold atom can activate π-systems, facilitating nucleophilic addition reactions. The phosphine ligands play a crucial role in stabilizing the gold center and modulating its reactivity. Molecular targets and pathways involved in its action include the activation of carbon-carbon and carbon-heteroatom bonds, making it a versatile catalyst in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Gold, chloro[tris(4-methylphenyl)phosphine]- can be compared with other similar gold complexes, such as:
Chloro(triphenylphosphine)gold(I): This compound has triphenylphosphine ligands instead of 4-methylphenyl groups.
Chloro(triethylphosphine)gold(I): This compound has triethylphosphine ligands and is used in similar catalytic applications.
The uniqueness of gold, chloro[tris(4-methylphenyl)phosphine]- lies in its specific ligand environment, which can influence its catalytic properties and reactivity in various chemical reactions.
Eigenschaften
Molekularformel |
C21H21AuClP+ |
|---|---|
Molekulargewicht |
536.8 g/mol |
IUPAC-Name |
chloro-tris(4-methylphenyl)phosphanium;gold |
InChI |
InChI=1S/C21H21ClP.Au/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;/h4-15H,1-3H3;/q+1; |
InChI-Schlüssel |
WWAKYVAMJKCJDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[P+](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)Cl.[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


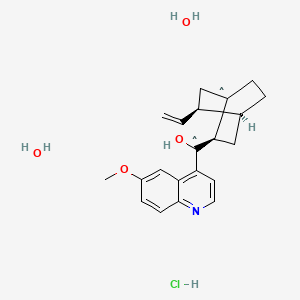
![(4Z)-4-[(2,4-difluorophenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B12345556.png)
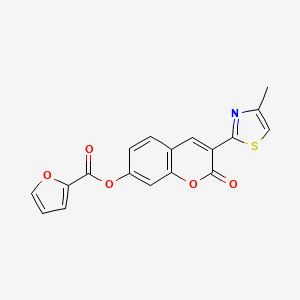
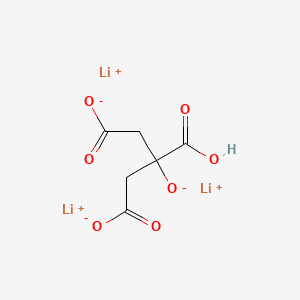

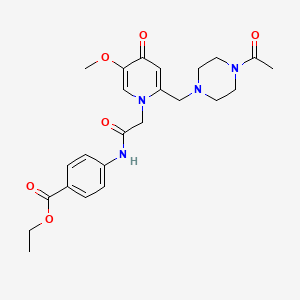
![2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B12345598.png)
![3-benzyl-7-chloro-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B12345604.png)
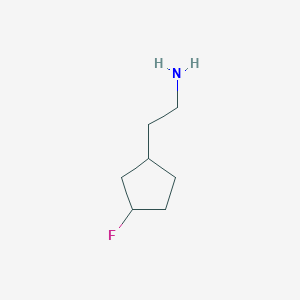
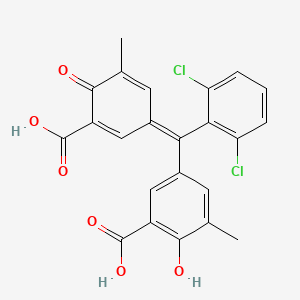
![N-[(2-hydroxy-1H-indol-3-yl)imino]-5-(4-methylphenyl)pyrazolidine-3-carboxamide](/img/structure/B12345614.png)
![N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide](/img/structure/B12345616.png)
![4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]-](/img/structure/B12345620.png)
![5-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345638.png)
